An In-depth Technical Guide to the Molecular Structure of Ethyl 2-(2,4,5-trifluorophenyl)acetate
An In-depth Technical Guide to the Molecular Structure of Ethyl 2-(2,4,5-trifluorophenyl)acetate
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and spectroscopic characteristics of Ethyl 2-(2,4,5-trifluorophenyl)acetate. This compound is a significant building block in medicinal chemistry, notably as a key intermediate in the synthesis of pharmacologically active compounds like Sitagliptin, a DPP-4 inhibitor for the treatment of type 2 diabetes.[1] This document details a robust synthetic protocol via Fischer esterification, offering insights into reaction mechanisms and purification strategies. A central feature of this guide is the detailed elucidation of the molecule's structure through a multi-spectroscopic approach, including ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimentally obtained spectra for this specific ester are not widely published, this guide presents a rigorous, theory-based prediction of its spectral characteristics, grounded in established principles of organic spectroscopy and data from analogous fluorinated aromatic compounds. This predictive analysis serves as a powerful tool for researchers in identifying and characterizing this molecule. The guide concludes with a discussion of its applications, underscoring its importance in modern drug development.
Introduction and Significance
Ethyl 2-(2,4,5-trifluorophenyl)acetate is a fluorinated aromatic carboxylic acid ester. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Consequently, trifluorinated synthons like this one are of high value in the design of novel therapeutics. Its direct precursor, 2,4,5-trifluorophenylacetic acid, is a well-established intermediate in the synthesis of the anti-diabetic drug Sitagliptin.[1] A thorough understanding of the synthesis and structural properties of the ethyl ester is therefore crucial for process optimization, quality control, and the development of new synthetic routes. This guide provides the necessary foundational knowledge for professionals working with this important intermediate.
Synthesis and Mechanistic Pathway
The most direct and industrially scalable method for preparing Ethyl 2-(2,4,5-trifluorophenyl)acetate is the Fischer esterification of its corresponding carboxylic acid. This classic reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.
Principle of Fischer Esterification
The Fischer esterification is a reversible reaction.[3][4][5] To drive the equilibrium toward the formation of the ester product, one of two strategies is typically employed: either removing water as it is formed or using a large excess of one of the reactants (usually the less expensive one, in this case, ethanol).[3][5] The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), which protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6]
Caption: Workflow for the synthesis of Ethyl 2-(2,4,5-trifluorophenyl)acetate.
Experimental Protocol
Self-Validating System: This protocol includes in-process checks and purification steps designed to ensure the identity and purity of the final product. The success of each step validates the next.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,5-trifluorophenylacetic acid (1.0 eq) in absolute ethanol (10-20 eq, serving as both reactant and solvent).
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Catalysis: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution. The addition of acid is exothermic and should be done cautiously.
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Causality: Using a large excess of ethanol shifts the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.[5]
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-
Reflux: Heat the reaction mixture to a gentle reflux (approx. 78 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.
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Quenching and Extraction: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the bulk of the excess ethanol. Dilute the residue with ethyl acetate and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases, and finally with brine.[3][4]
-
Trustworthiness: The NaHCO₃ wash is critical. It neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid, which would otherwise co-purify with the ester. The cessation of CO₂ evolution is a key validation point indicating complete acid removal.
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-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.
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Purification and Validation: The crude product can be purified by vacuum distillation if necessary. The final product's purity should be validated by NMR spectroscopy, where the absence of the carboxylic acid proton (~10-12 ppm) and minimal residual solvent signals would confirm high purity.
Comprehensive Structural Elucidation
The following sections detail the predicted spectroscopic data for Ethyl 2-(2,4,5-trifluorophenyl)acetate. These predictions are based on established principles of NMR and spectroscopy and analysis of structurally similar compounds.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉F₃O₂ | [7] |
| Molecular Weight | 218.17 g/mol | [7] |
| Exact Mass | 218.05546 g/mol | [7] |
| XLogP3 | 2.4 | [7] |
| Appearance | Predicted: Colorless liquid or low-melting solid | N/A |
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the ethyl group and the benzylic methylene protons. The aromatic protons will exhibit complex splitting due to both H-H and H-F coupling.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expected Couplings |
|---|---|---|---|---|
| ~7.15 - 7.05 | m (ddd) | 1H | Ar-H (H-6) | Coupled to H-3 (⁴JHH) and two fluorine atoms (F-5, F-2). |
| ~7.00 - 6.90 | m (ddd) | 1H | Ar-H (H-3) | Coupled to H-6 (⁴JHH) and two fluorine atoms (F-2, F-4). |
| ~4.18 | q | 2H | -O-CH₂ -CH₃ | Quartet due to coupling with the adjacent methyl group (³JHH ≈ 7.1 Hz). |
| ~3.65 | t | 2H | Ar-CH₂ -CO- | Triplet due to coupling to the ortho fluorine atom (⁴JHF ≈ 2-3 Hz). |
| ~1.25 | t | 3H | -O-CH₂-CH₃ | Triplet due to coupling with the adjacent methylene group (³JHH ≈ 7.1 Hz). |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will be characterized by strong C-F coupling, which splits the signals of the fluorinated aromatic carbons into doublets or doublets of doublets.
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Expected Couplings |
|---|---|---|
| ~170.0 | C =O | Typical ester carbonyl chemical shift.[8][9] |
| ~155.0 (ddd) | C -F (C-2) | Large one-bond C-F coupling (¹JCF ≈ 245-255 Hz). |
| ~148.0 (ddd) | C -F (C-4) | Large one-bond C-F coupling (¹JCF ≈ 240-250 Hz). |
| ~145.0 (ddd) | C -F (C-5) | Large one-bond C-F coupling (¹JCF ≈ 240-250 Hz). |
| ~120.0 (dd) | Ar-C (C-1) | Coupled to ortho (F-2) and meta (F-5) fluorine atoms. |
| ~118.0 (dd) | Ar-C H (C-6) | Coupled to ortho (F-5) and meta (F-2) fluorine atoms. |
| ~105.0 (dd) | Ar-C H (C-3) | Coupled to ortho (F-2, F-4) fluorine atoms. |
| ~61.5 | -O-CH₂ -CH₃ | Standard chemical shift for an ethoxy group. |
| ~35.0 (d) | Ar-CH₂ -CO- | Doublet due to two-bond coupling with the ortho fluorine (²JCF). |
| ~14.0 | -O-CH₂-CH₃ | Standard chemical shift for an ethoxy group. |
¹⁹F NMR Spectroscopy (Predicted)
¹⁹F NMR is a crucial technique for characterizing this molecule, as it provides direct information about the electronic environment of the three non-equivalent fluorine atoms. Chemical shifts are referenced to CFCl₃.
Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Expected Couplings |
|---|---|---|
| ~ -120 to -130 | F-2 | Expected to be a multiplet due to coupling with F-4, H-3, and H-6. Aromatic fluorine shifts are typically in this range.[10] |
| ~ -135 to -145 | F-4 | Expected to be a multiplet (doublet of doublets) due to coupling with F-2, F-5, and H-3. |
| ~ -140 to -150 | F-5 | Expected to be a multiplet (doublet of doublets) due to coupling with F-4 and H-6. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by a strong carbonyl stretch from the ester group and characteristic C-F and aromatic C-H and C=C stretching vibrations.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3050-3100 | Medium-Weak | Aromatic C-H Stretch |
| ~2980-2900 | Medium | Aliphatic C-H Stretch |
| ~1750-1735 | Strong | C=O Stretch (Ester) |
| ~1620, ~1510, ~1470 | Medium-Strong | Aromatic C=C Bending |
| ~1250-1050 | Strong | C-F Stretch & C-O Stretch |
Mass Spectrometry (MS) (Predicted)
Electron Ionization (EI) mass spectrometry is expected to show a clear molecular ion peak and characteristic fragmentation patterns resulting from the loss of the ethoxy group and cleavage at the benzylic position.
Table 5: Predicted Key Mass Fragments (EI-MS)
| m/z | Ion | Rationale |
|---|---|---|
| 218 | [M]⁺ | Molecular ion peak corresponding to C₁₀H₉F₃O₂. |
| 173 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester. |
| 145 | [M - COOCH₂CH₃]⁺ | Cleavage of the entire ethyl acetate group, leaving the trifluorobenzyl cation. This is a very common fragmentation for phenylacetate esters.[11] |
| 125 | [C₇H₂F₃]⁺ | Further fragmentation of the trifluorobenzyl cation. |
| 45 | [OCH₂CH₃]⁺ | Ethoxy cation. |
Sources
- 1. 2,4,5-Trifluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 2. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Ethyl 2-(2,4,5-trifluorophenyl)acetate | C10H9F3O2 | CID 11506785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 19F [nmr.chem.ucsb.edu]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. Benzeneacetic acid, ethyl ester [webbook.nist.gov]
